molecular formula C12H11BrOS B8711728 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene

3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene

Cat. No. B8711728
M. Wt: 283.19 g/mol
InChI Key: OVPSFWZMGGRIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene is a useful research compound. Its molecular formula is C12H11BrOS and its molecular weight is 283.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

3-bromo-5-(4-methoxyphenyl)-2-methylthiophene

InChI

InChI=1S/C12H11BrOS/c1-8-11(13)7-12(15-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3

InChI Key

OVPSFWZMGGRIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis starts from commercially available 2-methylthiophene, which is brominated in the 3 and 5 position with bromine. The 3,5-dibromo-2-methylthiophene reacts in a Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl) methoxybenzene, made from 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-bromoanisole in a grignard reaction to obtain 5-(4′-methoxyphenyl)-3-bromo-2-methylthiophene. This compound is reacts with butyl lithium and octafluorocyclopentene to obtain the reaction product. Another example synthesizes 1,2-bis(2-methyl-5-phenyl-3-thienyl) perfluorocyclopentene, while 1,2-bis(5′-(4″-hydroxyphenyl)-2′-methylthien-3′-yl) perfluorocyclopentene is obtained from 1,2-bis(5′(4″methoxyphenyl)-2′-methylthien-3′-yl) perfluorocyclopentene via reaction with BBr3.
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